molecular formula C33H55N3O9 B571399 Demethoxy Aliskiren Fumarate (2:1) CAS No. 1438401-07-0

Demethoxy Aliskiren Fumarate (2:1)

Cat. No.: B571399
CAS No.: 1438401-07-0
M. Wt: 637.815
InChI Key: SAEZZXYERNPHCU-DZJTYDGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethoxy Aliskiren Fumarate (2:1) is a chemical analog of the direct renin inhibitor Aliskiren, designed for advanced research on the renin-angiotensin-aldosterone system (RAAS). This compound is intended for investigative use only and is not for diagnostic or therapeutic applications. As a derivative of Aliskiren, the first orally active direct renin inhibitor, its core research value lies in its mechanism of action . It acts at the rate-limiting step of the RAAS pathway by directly inhibiting renin, the enzyme responsible for cleaving angiotensinogen to form Angiotensin I . By blocking this initial step, it prevents the downstream production of Angiotensin II, a potent vasoconstrictor, and aldosterone, a hormone that promotes sodium and water retention . This targeted inhibition makes it a valuable tool for studying RAAS suppression in models of hypertension and cardiovascular disease, and for exploring the structural activity relationships of renin inhibitors . Researchers can utilize this compound to probe the physiological effects of comprehensive RAAS blockade, which can lead to vasodilation and reduced blood pressure in preclinical models . Its potential renoprotective effects, extending beyond blood pressure control, are also a key area of scientific inquiry, particularly in the context of diabetic nephropathy and chronic kidney disease . The fumarate salt (2:1) formulation ensures improved stability and handling for laboratory use. This product is offered with high purity and quality for research purposes. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human consumption.

Properties

CAS No.

1438401-07-0

Molecular Formula

C33H55N3O9

Molecular Weight

637.815

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C29H51N3O5.C4H4O4/c1-19(2)22(14-21-10-8-11-23(15-21)37-13-9-12-36-7)16-25(30)26(33)17-24(20(3)4)27(34)32-18-29(5,6)28(31)35;5-3(6)1-2-4(7)8/h8,10-11,15,19-20,22,24-26,33H,9,12-14,16-18,30H2,1-7H3,(H2,31,35)(H,32,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,24-,25-,26-;/m0./s1

InChI Key

SAEZZXYERNPHCU-DZJTYDGLSA-N

SMILES

CC(C)C(CC1=CC(=CC=C1)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

Synonyms

(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Demethoxy Aliskiren Fumarate (2:1) involves several steps, starting from the chiral pool. The key intermediate is derived from l-pyroglutamic acid, which undergoes a series of reactions including hydrogenation, protection, and deprotection steps . The critical step involves the enantioselective hydrogenation catalyzed by a chiral Rh complex, which ensures high enantioselectivity .

Industrial Production Methods: Industrial production of Demethoxy Aliskiren Fumarate (2:1) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The final product is obtained through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: Demethoxy Aliskiren Fumarate (2:1) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: Demethoxy Aliskiren Fumarate (2:1) is used in synthetic chemistry as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations .

Biology: In biological research, the compound is used to study the renin-angiotensin-aldosterone system and its role in blood pressure regulation. It serves as a tool to investigate the effects of renin inhibition on various physiological processes .

Medicine: Medically, Demethoxy Aliskiren Fumarate (2:1) is explored for its potential use in treating hypertension and related cardiovascular conditions. Its efficacy and safety profile are subjects of ongoing research .

Industry: In the pharmaceutical industry, the compound is used in the development of new antihypertensive drugs. Its unique properties make it a valuable candidate for drug formulation and delivery studies .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Salt Form: The 2:1 fumarate ratio enhances stability and solubility compared to hemifumarate (1:0.5) or monofumarate (1:1) forms .
  • Methoxy Group Removal : Demethoxy Aliskiren lacks a methoxy group present in Aliskiren, which may reduce steric hindrance and alter binding affinity to renin .

Key Findings :

  • Demethoxy Aliskiren Fumarate (2:1) is primarily used as a reference standard, whereas Aliskiren Hemifumarate has validated antihypertensive effects with an IC₅₀ of 1.5 nM .
  • The absence of methoxy groups in Demethoxy Aliskiren may reduce metabolic stability but requires further validation .

Q & A

Q. What validated analytical methods are recommended for quantifying Demethoxy Aliskiren Fumarate (2:1) in experimental formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. Key parameters include:

  • Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Acetonitrile and phosphate buffer (pH 3.0) in a gradient elution mode.
  • Detection wavelength : 220–230 nm for optimal sensitivity . Purity assessment should also include ¹H NMR to confirm salt stoichiometry and trace solvent removal (e.g., acetonitrile residuals) .

Q. What in vivo models are appropriate for evaluating the antihypertensive efficacy of Demethoxy Aliskiren Fumarate (2:1)?

Sodium-deficient non-human primates (e.g., cynomolgus monkeys) are standard for assessing plasma renin activity (PRA) inhibition and blood pressure reduction. Dose-response studies typically use oral administration at ≤10 mg/kg . For cancer cachexia studies, BALB/c mice with C26 colon adenocarcinoma xenografts are recommended to evaluate muscle atrophy and survival outcomes at 10 mg/kg .

Q. How can synthesis protocols ensure high-purity Demethoxy Aliskiren Fumarate (2:1) salt forms?

Critical steps include:

  • Salt formation : React aliskiren free base with fumaric acid in a 2:1 molar ratio in ethanol/water.
  • Purification : Filter the precipitated salt and dry under vacuum.
  • Purity validation : Use HPLC (≥93% area percent) and ¹H NMR to confirm absence of unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for Demethoxy Aliskiren Fumarate across studies?

Discrepancies often arise from assay variability (e.g., enzyme sources, buffer conditions). To standardize:

  • Use recombinant human renin in a fluorogenic substrate-based assay.
  • Validate against reference inhibitors (e.g., aliskiren hemifumarate) and include positive controls.
  • Cross-validate results with independent laboratories to address variability noted in commercial assays .

Q. What methodological considerations are critical when designing studies to isolate the renoprotective effects of Demethoxy Aliskiren Fumarate from its blood pressure-lowering effects?

  • Control groups : Include cohorts receiving equihypotensive agents (e.g., hydrochlorothiazide) to differentiate BP-independent effects.
  • Biomarkers : Measure urinary albumin excretion (UAE) and glomerular filtration rate (GFR) in hypertensive diabetic models, as done in irbesartan trials .
  • Dose stratification : Use subtherapeutic antihypertensive doses to assess direct renal effects .

Q. How should meta-analyses address heterogeneity when comparing Demethoxy Aliskiren Fumarate with other renin inhibitors?

Apply the following framework:

  • Subgroup analysis : Stratify by intervention type (e.g., aliskiren vs. ACE inhibitors) and patient demographics (e.g., diabetic vs. non-diabetic hypertension) .
  • Sensitivity analysis : Remove outlier studies and re-analyze using random-effects models to account for statistical heterogeneity .
  • Outcome prioritization : Focus on hard endpoints (e.g., cardiovascular mortality) over surrogate markers (e.g., BP reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.